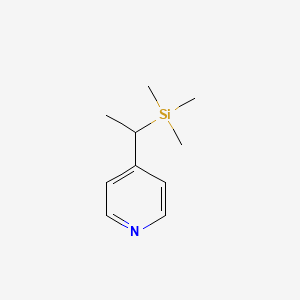

Trimethyl(1-pyridin-4-ylethyl)silane

Beschreibung

Trimethyl(1-pyridin-4-ylethyl)silane is an organosilicon compound featuring a pyridine ring substituted at the 4-position with an ethyl group bonded to a trimethylsilyl moiety. Its structure combines the aromatic and coordinating properties of pyridine with the hydrophobic and electron-donating characteristics of the trimethylsilyl group. This compound is of interest in organometallic chemistry, catalysis, and materials science, where its hybrid structure enables applications in ligand design and surface modification.

Eigenschaften

Molekularformel |

C10H17NSi |

|---|---|

Molekulargewicht |

179.33 g/mol |

IUPAC-Name |

trimethyl(1-pyridin-4-ylethyl)silane |

InChI |

InChI=1S/C10H17NSi/c1-9(12(2,3)4)10-5-7-11-8-6-10/h5-9H,1-4H3 |

InChI-Schlüssel |

YFSIYESZNBHFTK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC=NC=C1)[Si](C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(1-pyridin-4-ylethyl)silane typically involves the reaction of 1-pyridin-4-ylethyl chloride with trimethylsilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

1-pyridin-4-ylethyl chloride+TrimethylsilaneNaHTrimethyl(1-pyridin-4-ylethyl)silane+NaCl

Industrial Production Methods

Industrial production of Trimethyl(1-pyridin-4-ylethyl)silane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl(1-pyridin-4-ylethyl)silane undergoes various chemical reactions, including:

Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

Reduction: The compound can act as a reducing agent in certain organic reactions.

Substitution: The silicon-methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.

Reduction: Hydrosilanes like triethylsilane can be used as reducing agents.

Substitution: Halogenating agents such as thionyl chloride or bromine can facilitate substitution reactions.

Major Products

Oxidation: Silanols and siloxanes.

Reduction: Reduced organic compounds.

Substitution: Halosilanes and other substituted silanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

Trimethyl(1-pyridin-4-ylethyl)silane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of complex organosilicon compounds.

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its unique structure allows for the exploration of new biochemical pathways and interactions.

Medicine

Trimethyl(1-pyridin-4-ylethyl)silane has potential applications in medicinal chemistry, including the development of novel pharmaceuticals. Its ability to modify biological molecules can lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of advanced materials such as silicones and siloxanes. It is also employed in the manufacturing of coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism of action of Trimethyl(1-pyridin-4-ylethyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly reactive and can participate in a range of chemical reactions. The compound can stabilize reactive intermediates through hyperconjugation, facilitating the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-3-((trimethylsilyl)ethynyl)pyridine

- Structure : A pyridine ring with a trimethylsilyl-substituted ethynyl group at the 3-position and a chlorine substituent at the 4-position.

- Key Differences : The ethynyl linkage and chlorine substituent enhance electronic withdrawal effects, contrasting with the ethyl spacer in Trimethyl(1-pyridin-4-ylethyl)silane, which provides greater conformational flexibility.

- Applications : Used in cross-coupling reactions and as a building block for functionalized materials. The chlorine atom increases reactivity toward nucleophilic substitution .

Trimethyl-1-naphthalenyl silane

- Structure : A naphthalene ring bonded directly to a trimethylsilyl group.

- Key Differences : The bulkier naphthalene system introduces steric hindrance and extended π-conjugation, reducing coordination versatility compared to the pyridine-based compound.

- Applications : Primarily employed in hydrophobic coatings and as a precursor for silicon-based polymers .

Chloro Trimethyl Silane

- Structure: A simple organosilane with a chlorine atom attached to a trimethylsilyl group (Cl-Si(CH₃)₃).

- Key Differences : Lacks the pyridine moiety, making it highly reactive toward hydrolysis and unsuitable for coordination chemistry.

- Applications : Widely used as a silylating agent to protect hydroxyl groups in organic synthesis. Its hazards include corrosive reactivity with moisture .

Comparative Data Table

Research Findings and Trends

- Electronic Effects : The pyridine ring in Trimethyl(1-pyridin-4-ylethyl)silane offers electron-withdrawing properties, enhancing its utility in stabilizing metal complexes. This contrasts with naphthalenyl derivatives, which prioritize π-stacking interactions .

- Steric Considerations : The ethyl spacer in Trimethyl(1-pyridin-4-ylethyl)silane reduces steric crowding compared to ethynyl or naphthalenyl analogs, improving accessibility for catalytic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.